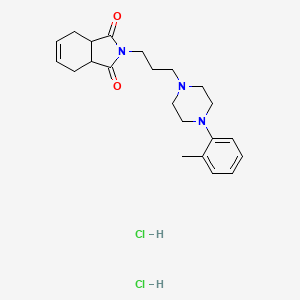
ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate typically involves the reaction of 2-hydroxy-6-morpholin-4-ylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The reaction can be represented as follows:
2-hydroxy-6-morpholin-4-ylphenol+ethyl chloroformate→ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various alkyl or aryl carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carbamate groups play crucial roles in its binding affinity and specificity. Additionally, the morpholine ring can enhance its solubility and stability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate with known carcinogenic properties.
Phenyl carbamate: Similar structure but lacks the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.
Uniqueness
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is unique due to the presence of both the hydroxyl group and the morpholine ring, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
55898-77-6 |
|---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-19-13(17)14-12-10(4-3-5-11(12)16)15-6-8-18-9-7-15/h3-5,16H,2,6-9H2,1H3,(H,14,17) |
InChI-Schlüssel |
WPXACQQDSCVRHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=CC=C1O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


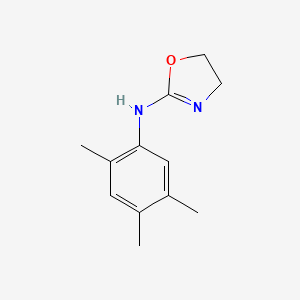

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
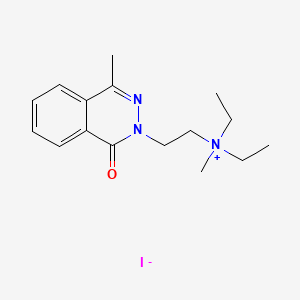
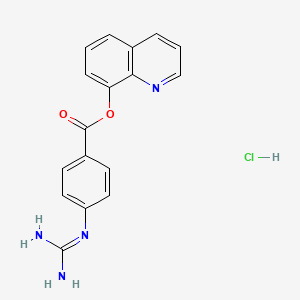
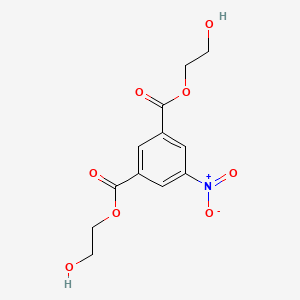

![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
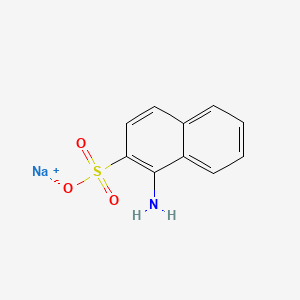
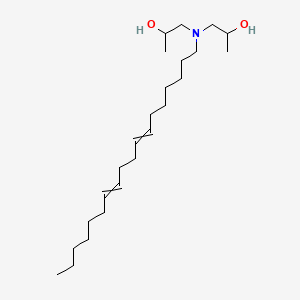
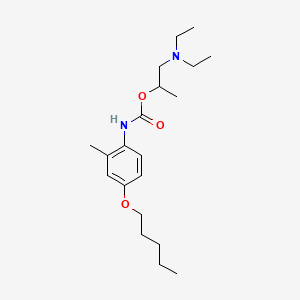
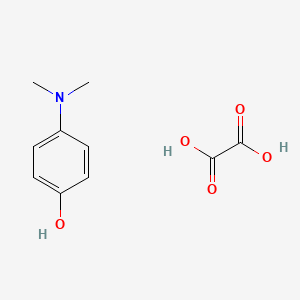
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
